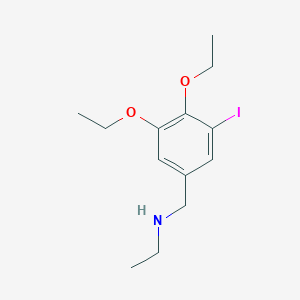![molecular formula C22H27ClN2O3 B283414 2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide](/img/structure/B283414.png)
2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloroanilino group, a methoxyphenoxy group, and a cyclohexylacetamide group. These functional groups contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chloroaniline with formaldehyde to form 4-[(4-chloroanilino)methyl]phenol. This intermediate is then reacted with 2-methoxyphenol under specific conditions to yield 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}phenol. Finally, this compound is reacted with N-cyclohexylacetamide to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroanilino group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or phenols.
Applications De Recherche Scientifique
2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide involves its interaction with specific molecular targets. The chloroanilino group may interact with enzymes or receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity. The cyclohexylacetamide group may contribute to the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chloroanilino)-7-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carbaldehyde
- 2-chloro-N-[(4-chloroanilino)-oxomethyl]benzamide
Uniqueness
2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C22H27ClN2O3 |
|---|---|
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide |
InChI |
InChI=1S/C22H27ClN2O3/c1-27-21-13-16(14-24-18-10-8-17(23)9-11-18)7-12-20(21)28-15-22(26)25-19-5-3-2-4-6-19/h7-13,19,24H,2-6,14-15H2,1H3,(H,25,26) |
Clé InChI |
QYDXEFQEKULOLG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)Cl)OCC(=O)NC3CCCCC3 |
SMILES canonique |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)Cl)OCC(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B283331.png)
![2-(4-chlorophenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B283336.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B283337.png)
![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B283338.png)
![N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide](/img/structure/B283339.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283341.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283343.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B283344.png)
![N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283345.png)
![N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-AZABICYCLO[2.2.2]OCTAN-3-AMINE](/img/structure/B283349.png)

![2-{5-BROMO-2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}-N~1~-PHENYLACETAMIDE](/img/structure/B283351.png)
![2-{2-BROMO-4-[(ISOBUTYLAMINO)METHYL]-6-METHOXYPHENOXY}-N~1~-PHENYLACETAMIDE](/img/structure/B283352.png)

